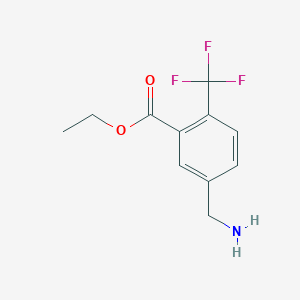![molecular formula C14H17FO3 B8506901 8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8506901.png)
8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Overview
Description
8-(3-Fluorophenyl)-1,4-dioxaspiro[45]decan-8-ol is a synthetic organic compound characterized by a spirocyclic structure with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of 3-fluorophenyl derivatives with spirocyclic intermediates. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often involve the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic structure or the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and interactions with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity to these targets, while the spirocyclic structure may contribute to the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-[4-(4-Fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 2-{3-[4-(4-Fluorophenyl)-3,6-Dihydro-1(2h)-Pyridinyl]Propyl}-8-Methyl-4(3h)-Quinazolinone
- Fluspirilene
Uniqueness
8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its specific spirocyclic structure combined with a fluorophenyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific interactions with biological targets, which may not be present in similar compounds.
Properties
Molecular Formula |
C14H17FO3 |
|---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
8-(3-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C14H17FO3/c15-12-3-1-2-11(10-12)13(16)4-6-14(7-5-13)17-8-9-18-14/h1-3,10,16H,4-9H2 |
InChI Key |
LOAQYUKYUAVPRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C3=CC(=CC=C3)F)O)OCCO2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

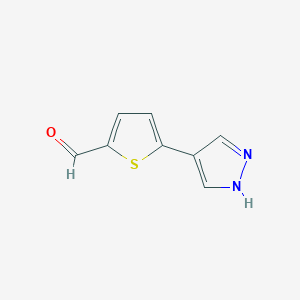
![Benzoic acid,4-[3-(acetylamino)phenoxy]-3-(aminosulfonyl)-5-(butylamino)-](/img/structure/B8506841.png)
![2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]-4-methylmorpholine](/img/structure/B8506843.png)
![Methyl 2-fluoro-5-[(5-oxo-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyridazin-8-yl)methyl]benzoate](/img/structure/B8506848.png)
![7-Chloro-2-methyl-5-phenyl-5H-[1,2,4]triazolo[5,1-a]isoindol-5-amine](/img/structure/B8506854.png)
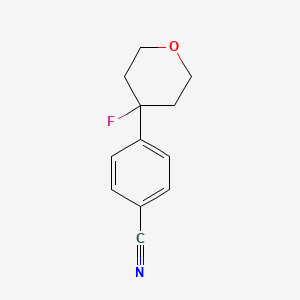
![2-[(4-Acetamidophenyl)sulfonylamino]phenyl aniline](/img/structure/B8506878.png)
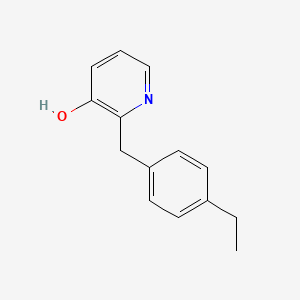
![tert-Butyl(1S)-1-[(dimethylamino)carbonyl]-2-methylpropylcarbamate](/img/structure/B8506888.png)
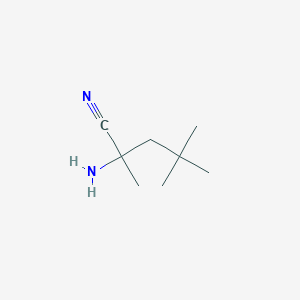
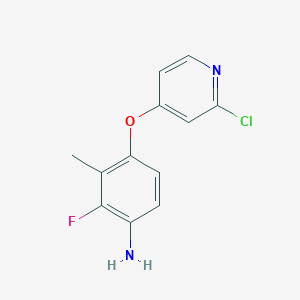
![1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B8506920.png)
